molecular formula C10H11BrN2O2 B2708093 Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 2549-17-9

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No. B2708093
CAS RN: 2549-17-9
M. Wt: 271.114
InChI Key: YPSXTCOHUKNMCD-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound with the CAS Number: 2549-17-9 . It has a molecular weight of 271.11 . The IUPAC name for this compound is ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2.BrH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is normal, and it should be stored in an inert atmosphere .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This makes them potential candidates for the development of new antituberculosis drugs .

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have also been explored for their potential as covalent anticancer agents . For instance, a series of novel KRAS G12C inhibitors have been synthesized using imidazo[1,2-a]pyridine as the core backbone . These compounds have shown promising results as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Organic Synthesis

Imidazo[1,2-a]pyridine acts as a versatile scaffold in organic synthesis . Its unique structure and reactivity make it a valuable tool in the development of new synthetic methods .

Drug Development

Imidazo[1,2-a]pyridine derivatives are constantly being developed due to their intriguing chemical structure and varied biological activity . They are distinctive organic nitrogen-bridged heterocyclic compounds that have several uses in medicines .

Organometallics

The unique structure of imidazo[1,2-a]pyridine derivatives makes them useful in the field of organometallics . They can act as ligands, coordinating to metal atoms to form complex structures .

Natural Products

Imidazo[1,2-a]pyridine derivatives are also found in natural products . Their presence in these products further highlights their potential for various biological applications .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315-H319-H335 . The precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

Future Directions

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future development of this compound could be in the field of medicinal chemistry and material science .

properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.BrH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSXTCOHUKNMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=CC2=N1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide

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